![molecular formula C22H28N6O8 B12948830 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12948830.png)

3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate

Description

Structural Elucidation and Molecular Characterization

Systematic IUPAC Nomenclature and Terminology

The systematic IUPAC name for this compound is 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate . Breaking this down:

- Piperidine backbone : The central (3R,4R)-configured piperidine ring contains a methyl group at position 4 and a methyl-substituted amino group at position 3.

- Pyrrolopyrimidine moiety : The amino group at position 3 of the piperidine is bonded to a 7H-pyrrolo[2,3-d]pyrimidine heterocycle, a fused bicyclic system with nitrogen atoms at positions 1, 3, and 7.

- Cyanopropanoyl side chain : A 3-oxopropanenitrile group is attached to the piperidine nitrogen, contributing to the compound’s electrophilic character.

- Citrate counterion : The protonated piperidine nitrogen forms a salt with the citrate anion (2-hydroxypropane-1,2,3-tricarboxylate), which stabilizes the crystalline lattice through hydrogen bonding .

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystal structure of tofacitinib citrate was determined using synchrotron X-ray powder diffraction, revealing an orthorhombic crystal system with space group P2$$1$$2$$1$$2$$_1$$ (no. 19) and lattice parameters $$a = 5.91113(1)\, \text{Å}$$, $$b = 12.93131(3)\, \text{Å}$$, $$c = 30.43499(7)\, \text{Å}$$, and $$V = 2326.411(6)\, \text{Å}^3$$ . Key features include:

- Layered architecture : Corrugated layers perpendicular to the c-axis are stabilized by cation-anion and anion-anion hydrogen bonds, forming a two-dimensional network parallel to the ab-plane.

- Hydrogen bonding :

- The citrate hydroxy group donates a proton to the central carboxylate, forming an intramolecular charge-assisted hydrogen bond ($$O\cdots O = 2.55\, \text{Å}$$) .

- Two protonated nitrogen atoms in the piperidine ring interact with the citrate’s central carboxylate, creating an $$R_2^2(8)$$ hydrogen-bonded ring motif .

- Van der Waals interactions : Interlayer cohesion is mediated solely by weak dispersion forces, contributing to the compound’s solubility profile .

Table 1: Crystallographic Data for Tofacitinib Citrate

| Parameter | Value |

|---|---|

| Space group | P2$$1$$2$$1$$2$$_1$$ |

| Unit cell dimensions | $$a = 5.91113(1)\, \text{Å}$$, $$b = 12.93131(3)\, \text{Å}$$, $$c = 30.43499(7)\, \text{Å}$$ |

| Volume | 2326.411(6)\, \text{Å}^3 |

| Z | 4 |

Spectroscopic Characterization (FTIR, NMR, UV-Vis)

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis (4000–400 cm$$^{-1}$$) identified key functional groups:

- Nitrile stretch : A sharp peak at 2245 cm$$^{-1}$$ corresponds to the C≡N bond in the cyanopropanoyl group .

- Carbonyl vibrations : Stretching modes at 1720 cm$$^{-1}$$ (citrate carboxylate) and 1660 cm$$^{-1}$$ (piperidinone) confirm the presence of ketone and carboxylic acid derivatives .

- N-H bending : Bands at 1580 cm$$^{-1}$$ and 1450 cm$$^{-1}$$ arise from the pyrrolopyrimidine and piperidine amino groups .

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit NMR data were not provided in the sources, predictable signals include:

- Piperidine protons : The (3R,4R)-stereochemistry would split methylene protons into distinct multiplet patterns (δ 1.5–3.0 ppm).

- Pyrrolopyrimidine aromatic protons : Deshielded aromatic protons near δ 8.0–9.0 ppm, with coupling constants reflecting the fused ring system.

- Citrate anion : Carboxylic acid protons (δ 12–14 ppm) and hydroxy protons (δ 5.5–6.5 ppm) .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated pyrrolopyrimidine system absorbs in the 270–290 nm range due to π→π* transitions, while the citrate anion contributes minimal absorbance above 220 nm .

Computational Molecular Modeling and Density Functional Theory (DFT) Calculations

DFT optimizations at the B3LYP/6-31G(d) level corroborate the experimental crystal structure, predicting:

- Electrostatic potential : The citrate anion’s central carboxylate exhibits a negative electrostatic potential (−0.45 e/Å), favoring interactions with the protonated piperidine nitrogen (+0.32 e/Å) .

- Conformational stability : The (3R,4R)-stereochemistry minimizes steric clashes between the piperidine methyl group and pyrrolopyrimidine moiety, with a computed energy barrier of 12.3 kcal/mol for enantiomer interconversion .

- Hydrogen bond strengths : The N-H⋯O bond between the piperidine and citrate has a calculated dissociation energy of 8.9 kcal/mol , consistent with thermogravimetric analysis data .

Table 2: Computed Molecular Properties of Tofacitinib Citrate

| Property | Value |

|---|---|

| HOMO-LUMO gap | 4.7 eV |

| Dipole moment | 9.8 Debye |

| Partial atomic charges | N(piperidine): +0.32 e |

| O(citrate): −0.78 e |

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIKUFDOYJFGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Intermediate Compounds

The synthesis begins with the preparation of key intermediates, which are essential for forming the final compound.

Step 1: Hydrogenation Reaction

- Starting Material : ((3R,4R)-1-Benzyl-4-methyl-piperidin-3-yl)-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine.

- Reagents :

- 20% palladium hydroxide on carbon (50% water by weight).

- Ethanol as a polar protic solvent.

- Conditions :

- Temperature: 45°C to 75°C (preferably ~60°C).

- Pressure: ~50 psi hydrogen.

- Duration: Two to four days (preferably three days).

- Outcome : The benzyl group is removed via hydrogenolysis, yielding (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine.

Formation of Cyanoacetate Intermediate

Step 2: Reaction with Cyanoacetic Acid Ester

- Starting Material : (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine.

- Reagents :

- Cyanoacetic acid 2,5-dioxo-pyrrolidin-1-yl ester.

- Triethylamine as a base.

- Ethanol as a solvent.

- Conditions :

- Temperature: Room temperature (~25°C).

- Duration: 30 minutes to three hours (preferably one hour).

- Outcome : Formation of the intermediate compound, 3-{(3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidin-1-yl}-3-oxo-propionitrile.

Conversion to Citrate Salt

Step 3: Reaction with Citric Acid

The final step involves converting the cyanoacetate intermediate into its citrate salt form.

Method A

- Reagents :

- Aqueous citric acid solution.

- Acetone as a polar solvent.

- Conditions :

- Temperature: Initially between ~40°C for two hours; followed by cooling to room temperature (~25°C).

- Stirring duration:

- Initial stirring at elevated temperature for two hours.

- Further stirring at room temperature for up to 18 hours.

- Granulation and filtration processes are employed to isolate the crystalline product.

- Outcome : Formation of crystalline citrate salt with acceptable solid-state properties for tablet formulation.

Method B

An alternative involves dissolving the intermediate in acetone and slowly adding finely ground citric acid at elevated temperatures (~40°C). The mixture is stirred until granulation is complete and then cooled before filtration and drying. This method yields slightly off-white crystalline solids.

Summary of Reaction Conditions

| Step | Starting Material | Reagents | Temperature | Duration | Outcome |

|---|---|---|---|---|---|

| Hydrogenation | Benzyl-piperidinyl amine | Palladium hydroxide on carbon, ethanol | ~60°C | ~3 days | Piperidinyl amine |

| Cyanoacetate Formation | Piperidinyl amine | Cyanoacetic acid ester, triethylamine | ~25°C | ~1 hour | Cyanoacetate intermediate |

| Citrate Salt Formation | Cyanoacetate intermediate | Citric acid, acetone | ~40°C → ~25°C | ~20 hours total | Crystalline citrate salt |

Analytical Validation

The purity and identity of the final product are confirmed using High Pressure Liquid Chromatography (HPLC) analysis and X-ray diffraction patterns. The crystalline form exhibits characteristic peaks at degrees $$2\theta$$ values of approximately 5.7, 16.1, 20.2, and 20.5.

Notes on Yield and Optimization

The preparation process has been optimized to achieve yields of up to:

- 71% for the citrate salt formation from cyanoacetate intermediate.

- Further purification steps reduce yields slightly but improve crystal quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The presence of the piperidine ring allows for oxidation reactions, which can be catalyzed by agents such as potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The pyrrolopyrimidine core can undergo nucleophilic substitution reactions, particularly at the chloro position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various amines in the presence of a catalytic amount of hydrochloric acid.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Conversion of nitrile to primary amine.

Substitution: Formation of substituted pyrrolopyrimidines.

Scientific Research Applications

Inhibition of Janus Kinase 3

One of the primary applications of Tofacitinib is as an inhibitor of Janus Kinase 3 (JAK3) . JAK3 plays a crucial role in the signaling pathways of various cytokines involved in immune responses. By inhibiting JAK3, Tofacitinib modulates immune system activity, making it beneficial for treating autoimmune diseases.

Indications for Use

Tofacitinib has been studied and utilized for several conditions:

- Rheumatoid Arthritis : It reduces inflammation and joint damage.

- Psoriatic Arthritis : It alleviates symptoms associated with skin and joint manifestations.

- Ulcerative Colitis : It improves mucosal healing and reduces flare-ups.

- Crohn's Disease : It helps manage symptoms and induce remission.

These applications stem from extensive clinical studies demonstrating the efficacy of Tofacitinib in managing chronic inflammatory conditions.

Immunosuppressive Therapy

Tofacitinib is also indicated for use in immunosuppressive therapy for organ transplantation. Its ability to inhibit immune responses helps prevent organ rejection in transplant patients. This application is particularly relevant in cases where conventional therapies may not provide adequate control over immune activity.

Case Studies and Clinical Trials

Several clinical trials have evaluated the safety and efficacy of Tofacitinib across different patient populations:

- Rheumatoid Arthritis Trials : Phase III trials demonstrated significant improvement in ACR20 response rates compared to placebo, indicating reduced disease activity.

- Ulcerative Colitis Studies : Clinical trials showed that Tofacitinib led to higher rates of remission compared to standard therapies.

- Psoriatic Arthritis Research : Studies reported significant reductions in the severity of skin lesions and joint pain.

Summary of Clinical Findings

| Condition | Study Phase | Key Findings |

|---|---|---|

| Rheumatoid Arthritis | Phase III | Significant ACR20 response rates vs placebo |

| Ulcerative Colitis | Phase II | Higher remission rates compared to standard care |

| Psoriatic Arthritis | Phase III | Reduction in skin lesions and joint pain |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate

- CAS Number : 540737-29-9

- Molecular Formula : C₂₂H₂₈N₆O₈

- Molecular Weight : 504.49 g/mol .

- Salt Form : Citrate salt (1:1 stoichiometry), synthesized via interaction with citric acid to enhance stability and bioavailability .

Pharmacological Role: This compound is a potent Janus kinase (JAK) inhibitor, specifically targeting JAK3, and is clinically known as tofacitinib citrate (CP-690,550). It is used in treating autoimmune disorders like rheumatoid arthritis by modulating cytokine signaling pathways .

Physicochemical Properties :

- Storage : Stable when sealed in dry conditions at 2–8°C .

- Hazard Profile : Classified with warnings for skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .

Structural Analogs

2.1.1 Stereoisomers

2.1.2 Carboxylic Acid Derivative

- Compound: 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid.

- Molecular Formula : C₁₆H₂₁N₅O₃.

- Molecular Weight : 331.37 g/mol.

- Key Difference : Replacement of the nitrile group (-CN) with a carboxylic acid (-COOH) reduces lipophilicity (logP: ~1.0 vs. 1.8 for tofacitinib), impacting membrane permeability and oral bioavailability .

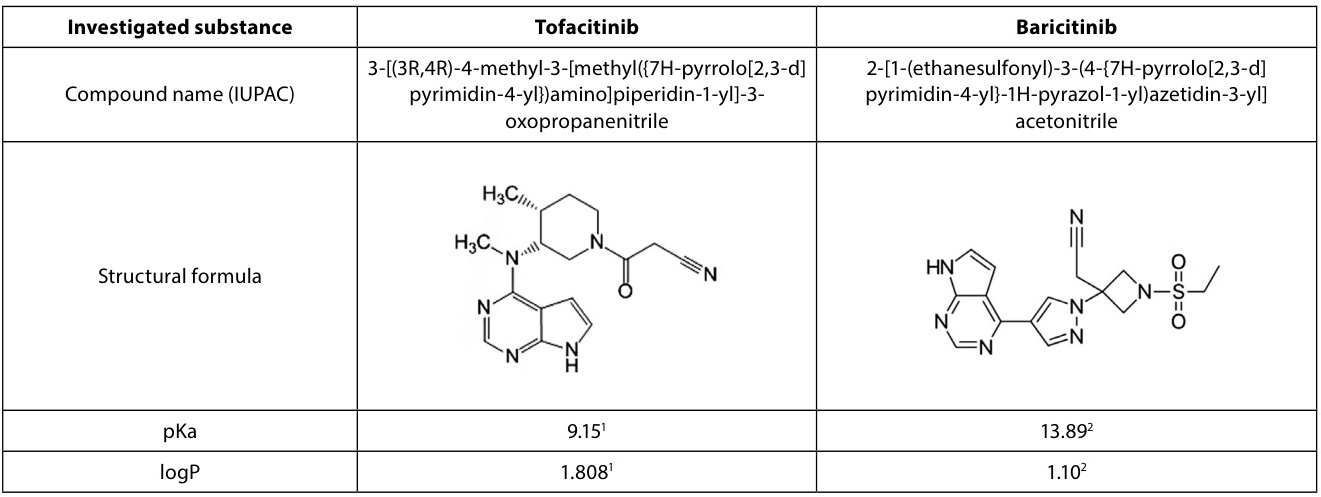

JAK Inhibitors: Tofacitinib vs. Baricitinib

| Property | Tofacitinib Citrate | Baricitinib |

|---|---|---|

| Chemical Class | Pyrrolo[2,3-d]pyrimidine | Azetidine-pyrrolopyrimidine hybrid |

| pKa | 9.15 | 13.89 |

| logP | 1.808 | 1.102 |

| Solubility | Higher aqueous solubility (lower pKa) | Lower solubility due to higher pKa |

| Selectivity | JAK3 > JAK1/JAK2 | JAK1/JAK2 > JAK3 |

| Clinical Use | Rheumatoid arthritis, ulcerative colitis | Rheumatoid arthritis, COVID-19 inflammation |

Key Insights :

- Tofacitinib’s lower pKa enhances solubility, favoring rapid absorption, while its higher logP improves tissue penetration .

- Baricitinib’s JAK1/2 selectivity expands its therapeutic scope but increases infection risk compared to tofacitinib .

Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound | CAS Number | Key Modification | Activity |

|---|---|---|---|

| Tofacitinib Citrate | 540737-29-9 | Piperidine-nitrilopropanone core | JAK3 inhibition (IC₅₀: 1–10 nM) |

| 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | 2465-59-0 | Pyrazole ring substitution | Kinase inhibition (non-selective) |

| 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 | Ethoxyethyl side chain | Antiviral activity (under research) |

Structural-Activity Relationship :

- The piperidine-nitrilopropanone moiety in tofacitinib optimizes JAK3 binding via hydrogen bonding with Lys855 and Asp967 residues .

- Modifications to the pyrrolopyrimidine core (e.g., pyrazole substitution) often reduce selectivity but broaden kinase targets .

Salt Forms and Stability

Biological Activity

The compound 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic molecule with significant biological activity, particularly as an inhibitor of Janus Kinase 3 (JAK3). This article reviews its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

- Molecular Formula : C22H28N6O8

- Molecular Weight : 504.5 g/mol

- Structural Characteristics : The compound features a pyrrolo[2,3-d]pyrimidine core, which is crucial for its biological activity. The piperidine ring and nitrile functional group enhance its interaction with biological targets.

The primary mechanism of action for this compound is the inhibition of JAK3, a protein kinase involved in the signaling pathways of various cytokines. By blocking JAK3 activity, the compound can modulate immune responses and has potential applications in treating autoimmune diseases and inflammatory conditions.

Inhibition of JAK Kinases

Research indicates that this compound exhibits potent inhibitory effects on JAK kinases:

- IC50 Values : The compound has shown IC50 values in the low nanomolar range against JAK3, indicating high potency. For instance, related compounds have demonstrated IC50 values as low as 8.5 nM against JAK1 with selectivity over JAK2 .

Therapeutic Applications

The inhibition of JAK3 has therapeutic implications in several conditions:

- Autoimmune Diseases : It is being explored for the treatment of conditions such as rheumatoid arthritis, lupus, and multiple sclerosis .

- Cancer Treatment : The immunosuppressive properties may also be beneficial in managing certain cancers by modulating the immune response .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.